molecular formula C23H27N3O3 B10834045 3-methoxy-N-{1-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl]piperidin-4-yl}benzamide

3-methoxy-N-{1-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl]piperidin-4-yl}benzamide

Cat. No.: B10834045
M. Wt: 393.5 g/mol
InChI Key: SWKXQUKCAIDRHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25522065-Compound-44” involves a series of complex organic reactionsThe reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of “PMID25522065-Compound-44” is scaled up using advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and cost-effective production of the compound while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions: “PMID25522065-Compound-44” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacokinetic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of “PMID25522065-Compound-44” with modified functional groups, which can be further tested for their biological activities .

Scientific Research Applications

“PMID25522065-Compound-44” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID25522065-Compound-44” involves its binding to PCSK9, thereby preventing PCSK9 from interacting with LDLR. This inhibition leads to an increase in the number of LDLR on the surface of liver cells, which enhances the clearance of LDL-C from the bloodstream. The molecular targets and pathways involved in this process include the LDLR pathway and various signaling cascades that regulate cholesterol homeostasis .

Comparison with Similar Compounds

“PMID25522065-Compound-44” is unique among PCSK9 inhibitors due to its bicyclic macrocyclic structure, which provides enhanced stability and bioavailability compared to other small molecule inhibitors. Similar compounds include:

  • PMID25522065-Compound-10
  • PMID25522065-Compound-11
  • PMID25522065-Compound-12
  • PMID25522065-Compound-13
  • PMID25522065-Compound-14

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

3-methoxy-N-[1-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)methyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C23H27N3O3/c1-29-20-4-2-3-18(14-20)23(28)24-19-9-11-26(12-10-19)15-16-5-6-17-7-8-22(27)25-21(17)13-16/h2-6,13-14,19H,7-12,15H2,1H3,(H,24,28)(H,25,27)

InChI Key

SWKXQUKCAIDRHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC4=C(CCC(=O)N4)C=C3

Origin of Product

United States

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